4-bromo-1H-pyrazole-1-sulfonyl chloride

Description

Chemical Name: 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Molecular Formula: C₉H₆BrClN₂O₂S

Molecular Weight: 321.57 g/mol

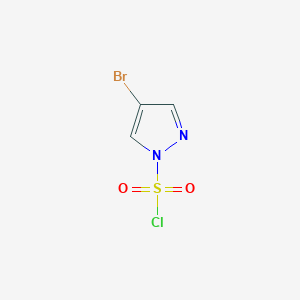

Structure: The compound features a pyrazole ring substituted with a bromine atom at position 4 and a benzenesulfonyl chloride group at position 1. The sulfonyl chloride moiety (-SO₂Cl) confers high reactivity, making it a versatile intermediate in organic synthesis, particularly for introducing sulfonyl groups or facilitating cross-coupling reactions .

Properties

Molecular Formula |

C3H2BrClN2O2S |

|---|---|

Molecular Weight |

245.48 g/mol |

IUPAC Name |

4-bromopyrazole-1-sulfonyl chloride |

InChI |

InChI=1S/C3H2BrClN2O2S/c4-3-1-6-7(2-3)10(5,8)9/h1-2H |

InChI Key |

SAEVKHAYAPOABE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrazole-1-sulfonyl chloride typically involves the following steps:

Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Sulfonylation: The 4-bromo-1H-pyrazole is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents and reagents to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-pyrazole-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Electrophilic Substitution: The bromine atom at the 4-position can participate in electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring.

Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents, such as Suzuki or Sonogashira couplings, to form various substituted pyrazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are common reagents.

Electrophilic Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a catalyst (e.g., Lewis acids) are used.

Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands and bases, are typically employed.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution with amines.

Substituted Pyrazoles: Formed from electrophilic substitution or coupling reactions.

Scientific Research Applications

4-bromo-1H-pyrazole-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrazole-1-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with target molecules. In biological systems, it can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1174064-62-0

- SMILES : C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)Cl

- Applications : Used in pharmaceutical and materials science research for functionalizing aromatic systems .

Comparison with Similar Compounds

3-Bromo-1H-Pyrazole-4-Sulfonyl Chloride

Molecular Formula : C₃H₂BrClN₂O₂S

Molecular Weight : 245.48 g/mol

Structure : Bromine at position 3 and sulfonyl chloride at position 4 of the pyrazole ring.

Key Differences :

- Substituent Positions : Bromine and sulfonyl chloride are on adjacent positions (3 and 4), altering electronic effects compared to the target compound’s 1-sulfonyl chloride and 4-bromine arrangement.

- Reactivity : The proximity of bromine and sulfonyl chloride may lead to steric hindrance, reducing accessibility for nucleophilic attacks compared to the target compound’s spatially separated substituents .

- Applications : Primarily used in small-molecule derivatization due to its compact structure .

| Property | 4-Bromo-1H-Pyrazole-1-Sulfonyl Chloride | 3-Bromo-1H-Pyrazole-4-Sulfonyl Chloride |

|---|---|---|

| Molecular Weight | 321.57 | 245.48 |

| Bromine Position | 4 | 3 |

| Sulfonyl Chloride Position | 1 (on benzene) | 4 (on pyrazole) |

| Key Use Case | Aromatic functionalization | Small-molecule synthesis |

(4-Bromo-1-Methyl-1H-Pyrazol-5-yl)Methanesulfonyl Chloride

Molecular Formula : C₅H₆BrClN₂O₂S

Molecular Weight : 289.54 g/mol

Structure : Bromine at position 4, methyl group at position 1, and methanesulfonyl chloride at position 4.

Key Differences :

4-Bromo-3-Methoxy-1-Phenyl-1H-Pyrazole

Molecular Formula : C₁₀H₉BrN₂O

Molecular Weight : 269.10 g/mol

Structure : Bromine at position 4, methoxy at position 3, and phenyl at position 1.

Key Differences :

- Functional Groups : Lacks a sulfonyl chloride; instead, it has electron-donating methoxy and phenyl groups.

- Reactivity : The methoxy group directs electrophilic substitutions to specific positions, contrasting with the sulfonyl chloride’s leaving-group behavior .

- Applications : Used as a ligand or intermediate in catalysis .

4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-One

Molecular Formula : C₁₂H₁₁BrClN₂O

Molecular Weight : 330.59 g/mol

Structure : Pyrazolone core with bromine, 4-chlorophenyl, and methyl substituents.

Key Differences :

- Core Structure : The pyrazolone ring (with a ketone) differs from the pyrazole-sulfonyl chloride system, enabling tautomerism and hydrogen bonding.

- Reactivity : The ketone group allows for condensation reactions, unlike the sulfonyl chloride’s electrophilic nature .

- Applications: Potential use in pharmaceuticals or dyes .

Research Findings and Trends

- Synthetic Utility : Sulfonyl chloride derivatives (e.g., target compound) are preferred for introducing sulfonamide groups in drug discovery, while pyrazolones (e.g., ) are leveraged for their hydrogen-bonding capabilities .

- Stability Concerns : Sulfonyl chlorides are moisture-sensitive; bulky aryl groups (as in the target compound) may enhance stability compared to aliphatic variants .

- Structural Insights : X-ray crystallography studies using programs like SHELXL () have clarified the geometry of bromopyrazole derivatives, aiding in rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.